![molecular formula C13H20N2OS2 B2939809 (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one CAS No. 1396889-82-9](/img/structure/B2939809.png)
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting the activity of various enzymes and proteins, such as tyrosine kinase, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one possesses a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in animal models. Additionally, there is a need to explore its potential as a lead compound for the development of new therapeutics for various diseases.
Synthesis Methods
The synthesis of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one involves the reaction of 2-mercapto-4,5-dihydrothiazole with piperidone in the presence of a base, followed by the addition of an enone compound. This reaction results in the formation of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one.
Scientific Research Applications
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, antibacterial, and antiviral activities. Studies have also demonstrated its potential as an anti-inflammatory and antidiabetic agent.
properties
IUPAC Name |
(E)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-2-3-12(16)15-7-4-11(5-8-15)10-18-13-14-6-9-17-13/h2-3,11H,4-10H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKNDXNAGYJPN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one |
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